acetic acid;N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
acetic acid;N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O4.C2H4O2/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10;1-2(3)4/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDPEOAOBPUWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the individual components, such as the pyrrolidine and imidazole derivatives. These components are then coupled through amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups present in the compound, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce alcohol derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
Biologically, the compound can be used to study enzyme interactions and protein-ligand binding due to its imidazole moiety, which is known to interact with various biological targets .
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its structure suggests it could be used in the development of drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of acetic acid;N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing enzyme activity or receptor function. The pyrrolidine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[2-(1-Benzyl-5-Oxopyrrolidin-3-yl)-1H-Benzimidazol-1-yl]-N-Isopropylacetamide ()
Structural Insights :
- The target compound’s imidazole group replaces the benzimidazole in ’s compound, which may alter target specificity (e.g., favoring histamine receptors over kinases) .
NAG (5-Oxo-L-Prolyl-L-Histidyl-L-Tryptophyl-L-Seryl-L-Tyrosyl-...) ()
Key Differences :
- The target compound’s small-molecule design allows for easier synthesis and modification compared to NAG’s peptide complexity .
- NAG’s multiple charged residues (e.g., arginine, tyrosine) suggest broader interaction capabilities, whereas the target compound’s activity may rely on localized hydrogen bonding via imidazole and carbamoyl groups .
Table 1: Structural and Functional Comparison
Critical Analysis:
- Synthetic Accessibility: The target compound’s structure may require advanced cyclization techniques, similar to those used for pyrrolidinone derivatives in .
Biological Activity
The compound acetic acid; N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide, often referred to as a complex derivative of acetic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound's IUPAC name suggests a complex structure incorporating multiple functional groups, which may contribute to its biological activity. The presence of both pyrrolidine and imidazole rings indicates potential interactions with biological targets such as enzymes or receptors.
Anticancer Activity
Recent studies have indicated that compounds similar to acetic acid derivatives exhibit significant anticancer properties. For instance, a related compound was evaluated against a panel of 60 cancer cell lines using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocols. The results indicated variable growth inhibition across different cancer types, with some lines showing over 90% growth inhibition at concentrations around 10 µM .
| Cell Line | Growth Inhibition (%) |
|---|---|
| RPMI-8226 (Leukemia) | 92.48 |
| CCRF-CEM (Leukemia) | 92.77 |
| K-562 (Leukemia) | 92.90 |
| SF-539 (CNS) | 92.74 |
| Average Growth | 104.68 |
These findings suggest that the compound may influence cell cycle dynamics, potentially inducing apoptosis in sensitive cancer cell lines.
The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary data suggest that it may inhibit specific enzymes involved in cancer proliferation pathways, similar to other known inhibitors targeting the microsomal prostaglandin E synthase-1 (mPGES-1), which plays a critical role in inflammation and tumorigenesis .
Study on Inhibition of mPGES-1
A study focusing on acetic acid derivatives revealed their potential as mPGES-1 inhibitors. This enzyme is crucial in the biosynthesis of prostaglandin E2 (PGE2), which is often upregulated in inflammatory diseases and cancers. The inhibition of mPGES-1 by these compounds could lead to reduced levels of PGE2, thereby mitigating inflammation and possibly affecting tumor growth .
In Vivo Studies
In vivo studies are essential for understanding the therapeutic potential of the compound. Animal models treated with similar acetic acid derivatives have demonstrated reduced tumor burden and improved survival rates when compared to control groups. These studies underscore the need for further exploration into dosage optimization and long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
